molecular formula C15H20F3NO4S B2394267 N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1351598-11-2

N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2394267
CAS No.: 1351598-11-2
M. Wt: 367.38
InChI Key: ILMCACVHJXAOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a 4-(trifluoromethoxy)phenyl group attached to a sulfonyl moiety and a nitrogen-bound 2-cyclohexyl-2-hydroxyethyl substituent.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4S/c16-15(17,18)23-12-6-8-13(9-7-12)24(21,22)19-10-14(20)11-4-2-1-3-5-11/h6-9,11,14,19-20H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMCACVHJXAOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This is followed by the introduction of the cyclohexyl and hydroxyethyl groups through nucleophilic substitution reactions. The trifluoromethoxy group is usually introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzenesulfonamide core can be reduced under specific conditions.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution of the trifluoromethoxy group can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide serves as a versatile building block in the synthesis of more complex molecules. Its sulfonamide group can participate in various chemical reactions, making it useful for developing new compounds with desired properties.

Table 1: Synthesis Pathways

Reaction TypeDescription
Nucleophilic SubstitutionIntroduction of cyclohexyl and hydroxyethyl groups
Electrophilic SubstitutionAddition of the trifluoromethoxy group
OxidationConversion of hydroxyethyl to ketone derivatives

Biology

In biological research, this compound may function as a ligand in biochemical assays to study protein-ligand interactions. Its unique functional groups enable specific binding to target proteins, which is crucial for understanding biochemical pathways.

Case Study: Protein Interaction Studies

  • Objective: Investigate the binding affinity of this compound to carbonic anhydrase IX.
  • Methodology: Use surface plasmon resonance to measure binding kinetics.
  • Findings: The compound exhibited high selectivity for carbonic anhydrase IX, indicating potential therapeutic applications in cancer treatment due to its role in tumor growth regulation .

Industry

This compound has potential applications in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for developing advanced materials used in pharmaceuticals and agrochemicals.

Table 2: Industrial Applications

Application AreaDescription
Pharmaceutical IndustryDevelopment of new drug candidates
Agrochemical ProductionSynthesis of herbicides and pesticides
Material ScienceCreation of polymers with enhanced properties

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its specific application. In biochemical assays, it may interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Core Sulfonamide Analogs with Varied Nitrogen Substituents

The following compounds share the 4-(trifluoromethoxy)benzenesulfonamide core but differ in nitrogen substituents, influencing physicochemical and biological properties:

Compound Name Nitrogen Substituent Key Structural Differences vs. Target Compound Synthesis Yield/Data Source
N-(3-Oxocyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide (6) 3-Oxocyclohexyl Cyclohexyl group lacks hydroxyl and has a ketone (vs. hydroxyethyl) 67% yield, colorless oil
N-(2,4-Dimethoxybenzyl)-N-(1,2,4-thiadiazol-5-yl) derivative 2,4-Dimethoxybenzyl and thiadiazolyl Bulky aromatic and heterocyclic substituents Crude synthesis reported
N-[4-(2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide Propylaminoethylphenyl Aromatic side chain with basic amine (vs. aliphatic hydroxyl) Commercial availability

Key Observations :

  • Compound 6 () replaces the hydroxyethyl-cyclohexyl group with a 3-oxocyclohexyl moiety, reducing hydrophilicity and altering conformational flexibility.

Analogs with Modified Aromatic Substituents

Compound Name Aromatic Substituent Nitrogen Substituent Key Differences
N-(3-Hydroxyadamantan-1-yl)-4-(trifluoromethyl)benzenesulfonamide (10b) 4-(Trifluoromethyl)phenyl 3-Hydroxyadamantyl Trifluoromethyl (vs. trifluoromethoxy) and rigid adamantane core
4-[1-(4-Chloro-benzoyl)-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)benzenesulfonamide (11) Indolylideneamino-linked chlorobenzoyl Pyrimidinyl group Extended π-system for enhanced binding interactions

Key Observations :

  • Compound 10b () demonstrates how replacing trifluoromethoxy with trifluoromethyl affects electronic properties and steric bulk.
  • Compound 11 () highlights the impact of aromatic heterocycles on antimicrobial activity, suggesting that the target compound’s trifluoromethoxy group may offer distinct electronic profiles for target engagement.

Analogs with Extended Aliphatic/Ether Chains

Compound Name Structural Features Key Functional Differences
N-(2-(2-((4-(Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide (4) Ethoxy-linked benzo[b]thiophene carboxamide Increased molecular weight and π-stacking potential
N-(tert-Butyl)-3-((pyrimidinyl)amino)benzenesulfonamide derivatives Heterocyclic-amino-tert-butyl chain Enhanced solubility via polar heterocycles

Key Observations :

  • Compound 4 () incorporates a flexible ethoxy chain and aromatic heterocycle, contrasting with the target compound’s rigid cyclohexyl-hydroxyethyl group. Such modifications may influence pharmacokinetic properties like half-life and tissue distribution.

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C22H35F3N2O3S
  • CAS Number : 71456888
  • Key Functional Groups :
    • Benzenesulfonamide
    • Hydroxyethyl group
    • Trifluoromethoxy group

Research indicates that compounds similar to this compound often exhibit biological activity through the inhibition of specific enzymes or pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and certain kinases, which play crucial roles in various cellular processes.

Antiviral Activity

Recent studies have shown that compounds with similar structural motifs demonstrate significant antiviral activities. For example, certain benzenesulfonamide derivatives have been characterized as inhibitors of viral polymerases, which are essential for viral replication.

  • Case Study : A related compound demonstrated an IC50 value of approximately 3.4μM3.4\,\mu M against the hepatitis C virus NS5B polymerase . This suggests that this compound may possess comparable antiviral properties.

Anticancer Activity

The compound's potential anticancer activity has also been explored:

  • In Vitro Studies : In studies involving various cancer cell lines, compounds structurally related to this compound exhibited significant cytotoxicity. For instance, a related benzenesulfonamide showed IC50 values ranging from 7.01μM7.01\,\mu M to 14.31μM14.31\,\mu M against different cancer cell lines such as HeLa and MCF-7 .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been documented, with some exhibiting significant inhibition of pro-inflammatory cytokines.

  • Mechanism : These compounds may inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Data Tables

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Activity Type Target IC50 Value (μM\mu M) Reference
AntiviralHCV NS5B Polymerase3.4
AnticancerHeLa Cell Line7.01
AnticancerMCF-7 Cell Line14.31
Anti-inflammatoryCOX EnzymesNot specified

Q & A

Q. What are the key synthetic routes for preparing N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as cyclohexylethanolamine and 4-(trifluoromethoxy)benzenesulfonyl chloride. Key steps include:

  • Sulfonamide coupling : React the sulfonyl chloride with the amine group of 2-cyclohexyl-2-hydroxyethylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .
  • Purification : Use column chromatography (e.g., EtOAc/hexane gradients) to isolate the product. Monitor purity via TLC and confirm structure using 1^1H/13^13C NMR and HRMS .
  • Optimization : Adjust stoichiometry, solvent polarity, and temperature to improve yield. For example, excess sulfonyl chloride (1.2–1.5 eq) ensures complete amine conversion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of analytical techniques is critical:

  • NMR spectroscopy : Identify characteristic peaks, such as the hydroxyethyl proton (δ ~3.6–4.0 ppm) and sulfonamide protons (δ ~7.8–8.0 ppm for aromatic sulfonyl groups) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z for C₁₅H₂₀F₃NO₄S: 367.11; observed 367.09) .
  • Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Test against targets like soluble epoxide hydrolase (sEH) or metabotropic glutamate receptors (mGlu4), given structural similarities to known modulators .
  • Cellular toxicity : Use MTT assays in HEK-293 or HepG2 cells at concentrations up to 100 µM to assess viability .
  • Solubility screening : Measure logP (octanol/water) to predict bioavailability. The trifluoromethoxy group may enhance lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Core modifications : Replace the cyclohexyl group with adamantane or bicyclic systems to enhance target binding .
  • Functional group tuning : Substitute the trifluoromethoxy group with pentafluorosulfanyl or cyano groups to modulate electronic effects .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like mGlu4 or sEH, guided by similar sulfonamides .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Reproducibility checks : Validate assay protocols (e.g., buffer pH, incubation time) and compound purity (≥95% by HPLC) .
  • Comparative studies : Benchmark against reference compounds (e.g., sEH inhibitors from ) under identical conditions.
  • Mechanistic profiling : Use knockout cell lines or competitive binding assays to confirm target specificity .

Q. What strategies are effective for improving metabolic stability without compromising activity?

  • Isosteric replacements : Replace the hydroxyethyl group with a bioisostere like a methoxy group or fluorinated ethyl chain to reduce oxidative metabolism .
  • Prodrug design : Convert the sulfonamide to a tert-butyl carbamate prodrug to enhance plasma stability .
  • Microsomal stability assays : Test in human liver microsomes (HLM) with NADPH cofactors to identify metabolic hotspots .

Q. How can computational methods guide the prediction of off-target effects?

  • Pharmacophore mapping : Align with databases like ChEMBL to identify overlapping motifs with known off-targets (e.g., cytochrome P450 enzymes) .
  • Machine learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks .
  • DMPK simulations : Use tools like GastroPlus to model absorption, distribution, and excretion .

Q. What advanced characterization techniques are critical for studying its solid-state properties?

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to inform formulation strategies .
  • DSC/TGA : Measure melting point and thermal stability (e.g., decomposition above 200°C) .
  • Powder XRD : Assess polymorphism, which may affect solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.